3-Hydroxynorvaline
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxynorvaline has been explored through various methods, highlighting its importance in research and potential applications. Valachová et al. (2019) reported the total syntheses of enantiomerically pure 3-Hydroxynorvaline, utilizing a chromatography-free route based on the construction of highly enantiomerically enriched substituted α-amino-γ-oxopentanoic acid (Valachová et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Hydroxynorvaline is crucial for understanding its reactivity and interactions. While specific studies focusing on the detailed molecular structure analysis of 3-Hydroxynorvaline are not highlighted here, the general structural insights are derived from its synthesis pathways and chemical properties discussions, indicating the importance of its hydroxyl and amino groups in its reactivity and function.
Chemical Reactions and Properties
3-Hydroxynorvaline's chemical reactions and properties are significant for its potential applications. Its ability to inhibit the assembly and secretion of procollagen by incorporating into tRNA highlights its biochemical significance, as detailed by Christner et al. (1975), where hydroxynorvaline was shown to competitively inhibit the activation of threonine and valine, affecting procollagen synthesis (Christner et al., 1975).
Scientific Research Applications
Inhibition of Procollagen Assembly and Secretion
3-Hydroxynorvaline has been found to inhibit the activation of threonine and valine, specifically affecting the incorporation of these amino acids into procollagen. This inhibition leads to a decrease in the incorporation of threonine into nondialyzable protein and a reduction in the secretion of procollagen. The alteration in the conformation of the propeptide extension by 3-hydroxynorvaline disrupts the normal assembly and recognition of procollagen molecules, resulting in decreased synthesis and assembly of disulfide-linked, triple helical molecules (Christner et al., 1975).
Stress-Induced Accumulation in Plants
3-Hydroxynorvaline accumulates in maize leaves in response to insect feeding and abiotic stress. This accumulation is significant and is associated with the inhibition of insect reproduction, suggesting a protective role for the plant against stressors (Yan et al., 2014).
Teratogenic Effects in Embryos
Research on chicken and mouse embryos has shown that 3-hydroxynorvaline can cause embryotoxic effects such as growth retardation and increased incidence of congenital defects. These effects are dose-dependent and signify the teratogenic potential of 3-hydroxynorvaline in embryonic development (Louw et al., 2005).
Antiviral Properties
3-Hydroxynorvaline has been observed to inhibit herpesvirus DNA replication, specifically affecting herpesvirus DNA polymerase and thymidine kinase activities. This inhibition suggests potential applications as an antiviral compound, particularly in targeting viral DNA synthesis (Massare & Blough, 1987).
Effects on Collagen Production and Degradation
Studies have shown that 3-hydroxynorvaline can increase the intracellular degradation of collagen in human fetal lung fibroblasts. This effect is linked to the analog's interference with the association of pro-alpha chains and its impact on the synthesis of collagen, suggesting potential applications in studying collagen-related disorders (Barile et al., 1989).
Inhibition of Glycosylation in Protein Synthesis
3-Hydroxynorvaline has been shown to inhibit asparagine-linked glycosylation in protein synthesis by incorporating into nascent peptide chains. This incorporation disrupts the recognition and processing of glycoproteins, which could have implications for understanding and manipulating protein synthesis processes (Hortin & Boime, 1980).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxynorvaline | |
CAS RN |
2280-42-4, 34042-00-7 | |
Record name | 3-Hydroxynorvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxynorvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-beta-Hydroxynorvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-Hydroxynorvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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